molecular formula C24H25ClN4O3 B12373856 8'-Chloro-1'-(4-pyridin-2-yloxycyclohexyl)spiro[1,3-dioxolane-2,5'-4,6-dihydro-[1,2,4]triazolo[4,3-a][1]benzazepine]

8'-Chloro-1'-(4-pyridin-2-yloxycyclohexyl)spiro[1,3-dioxolane-2,5'-4,6-dihydro-[1,2,4]triazolo[4,3-a][1]benzazepine]

Cat. No.: B12373856
M. Wt: 452.9 g/mol
InChI Key: LFXCGLFTXRJJLT-UHFFFAOYSA-N
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Description

8’-Chloro-1’-(4-pyridin-2-yloxycyclohexyl)spiro[1,3-dioxolane-2,5’-4,6-dihydro-[1,2,4]triazolo4,3-abenzazepine] is a complex heterocyclic compound. This compound is characterized by its unique spiro structure, which includes a dioxolane ring fused to a triazolo-benzazepine system. The presence of a chloro substituent and a pyridin-2-yloxy group further enhances its chemical diversity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8’-Chloro-1’-(4-pyridin-2-yloxycyclohexyl)spiro[1,3-dioxolane-2,5’-4,6-dihydro-[1,2,4]triazolo4,3-abenzazepine] typically involves multiple steps:

    Formation of the Triazolo-Benzazepine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolo-benzazepine core.

    Introduction of the Dioxolane Ring: The dioxolane ring is introduced via a spirocyclization reaction, which involves the reaction of the triazolo-benzazepine core with a suitable dioxolane precursor.

    Substitution Reactions: The chloro and pyridin-2-yloxy groups are introduced through substitution reactions, often involving halogenation and nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridin-2-yloxy group.

    Reduction: Reduction reactions can occur at the chloro substituent, potentially leading to the formation of a dechlorinated product.

    Substitution: The compound can undergo various substitution reactions, particularly at the chloro and pyridin-2-yloxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the pyridin-2-yloxy group.

    Reduction: Dechlorinated derivatives.

    Substitution: Substituted derivatives with various functional groups replacing the chloro or pyridin-2-yloxy groups.

Scientific Research Applications

8’-Chloro-1’-(4-pyridin-2-yloxycyclohexyl)spiro[1,3-dioxolane-2,5’-4,6-dihydro-[1,2,4]triazolo4,3-abenzazepine] has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8’-Chloro-1’-(4-pyridin-2-yloxycyclohexyl)spiro[1,3-dioxolane-2,5’-4,6-dihydro-[1,2,4]triazolo4,3-abenzazepine] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8’-Chloro-1’-(4-pyridin-2-yloxycyclohexyl)spiro[1,3-dioxolane-2,5’-4,6-dihydro-[1,2,4]triazolo4,3-abenzazepine] is unique due to its spiro structure and the combination of multiple functional groups, which contribute to its diverse chemical reactivity and potential biological activities.

Properties

Molecular Formula

C24H25ClN4O3

Molecular Weight

452.9 g/mol

IUPAC Name

8'-chloro-1'-(4-pyridin-2-yloxycyclohexyl)spiro[1,3-dioxolane-2,5'-4,6-dihydro-[1,2,4]triazolo[4,3-a][1]benzazepine]

InChI

InChI=1S/C24H25ClN4O3/c25-18-6-9-20-17(13-18)14-24(30-11-12-31-24)15-21-27-28-23(29(20)21)16-4-7-19(8-5-16)32-22-3-1-2-10-26-22/h1-3,6,9-10,13,16,19H,4-5,7-8,11-12,14-15H2

InChI Key

LFXCGLFTXRJJLT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=NN=C3N2C4=C(CC5(C3)OCCO5)C=C(C=C4)Cl)OC6=CC=CC=N6

Origin of Product

United States

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